Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

PARP inhibitors Olaparib synthesis Boc-deprotection

Convergent synthesis of PARP1 inhibitors (e.g., Olaparib) is hindered by the need for multiple protection/deprotection steps when using simple piperazines. Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS 414910-15-9) addresses this as a dual-functional building block with a pre-installed cyclopropanecarbonyl pharmacophore and Boc-protected piperazine. • Eliminates one acylation step vs. N-Boc-piperazine routes • Quantitative Boc deprotection (100% yield) under mild acidic conditions (3M HCl/MeOH) • Serves as certified Olaparib impurity reference for HPLC/LC-MS method validation. Available in research to bulk quantities with rapid global delivery.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
CAS No. 414910-15-9
Cat. No. B153348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
CAS414910-15-9
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2
InChIInChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3
InChIKeyIREXWNMKXDFMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate Overview


Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS 414910-15-9), also known as 4-cyclopropanoylpiperazine-1-carboxylic acid tert-butyl ester, is a piperazine-based organic building block with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol [1]. The compound features a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a cyclopropanecarbonyl moiety on the other, rendering it a versatile intermediate in medicinal chemistry . It is commercially available from multiple vendors with purities typically ranging from 95% to 98% , and is recognized as an impurity of the PARP inhibitor drug Olaparib, as well as a key precursor in the synthesis of PARP1 inhibitors and related pharmaceutical agents .

Synthetic Intermediate

Pre-installed cyclopropanecarbonyl and Boc protection supports convergent PARP inhibitor synthesis without additional acylation steps.

Impurity Standard

Documented Olaparib impurity enables analytical method development and quality control workflows.

Library Building Block

Balanced physicochemical properties may support CNS and oncology compound library diversification.

Why Generic Substitution Fails


Generic substitution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with simpler piperazine derivatives is not feasible due to its unique dual-functionality: the compound serves both as a protected piperazine nucleophile and as a pre-installed cyclopropanecarbonyl electrophile in convergent synthetic strategies [1]. The Boc-protected nitrogen remains inert during acylation steps, allowing selective functionalization of the free piperazine nitrogen, while the cyclopropanecarbonyl moiety provides a critical pharmacophore found in numerous PARP inhibitors, including Olaparib [2]. Using unprotected piperazine (CAS 110-85-0) or N-Boc-piperazine (CAS 57260-71-6) would require additional synthetic steps to install the cyclopropanecarbonyl group, reducing overall efficiency and potentially lowering yields due to competing reactions. Furthermore, the compound's specific structural features, including the cyclopropane ring strain and the electron-withdrawing nature of the carbonyl group, confer distinct reactivity patterns that are not replicated by other N-acyl piperazine derivatives, as detailed in the quantitative evidence below .

Unprotected piperazine (CAS 110-85-0) lacks both Boc protection and cyclopropanecarbonyl, requiring additional synthetic steps that may reduce overall yield.

N-Boc-piperazine (57260-71-6) requires a separate acylation to install the cyclopropanecarbonyl group, adding steps and potential for side reactions.

Other N-acyl piperazine derivatives carry different electronic and steric profiles from the cyclopropanecarbonyl group, which may alter deprotection efficiency and reactivity.

Quantitative Evidence


Boc Deprotection Efficiency

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate exhibits exceptional Boc-deprotection efficiency, a critical parameter for convergent pharmaceutical synthesis. Under standard acidic conditions (3M HCl in methanol at 0°C to room temperature overnight), the compound undergoes quantitative Boc cleavage to yield cyclopropyl(piperazin-1-yl)methanone hydrochloride with a reported yield of 100% (2.74 g from 3.7 g starting material, 14.5 mmol scale) . This quantitative conversion contrasts sharply with the deprotection of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), which under identical conditions yields only 85-92% due to competing side reactions and incomplete protonation of the piperazine nitrogen [1]. The enhanced reactivity is attributed to the electron-withdrawing effect of the cyclopropanecarbonyl group, which polarizes the adjacent carbamate and facilitates acid-catalyzed cleavage.

Boc Deprotection Yield
Head-to-head
100% (14.5 mmol scale) vs 85–92% for N-Boc-piperazine

Supports quantitative deprotection with reduced purification burden.

3M HCl/MeOH, 0°C to RT overnight

PARP inhibitors Olaparib synthesis Boc-deprotection

N-Acylation Route Efficiency

The synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate via direct N-acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride proceeds with a reported yield of approximately 73% [1]. This represents a significant efficiency advantage over the alternative multi-step approach that would be required if starting from unprotected piperazine: sequential Boc-protection (85-90% yield) followed by N-acylation (75-80% yield) would result in a combined two-step yield of only 64-72% . Moreover, the direct acylation route avoids the need for intermediate purification and reduces solvent consumption. The yield can be further optimized to 80-88% using K₂CO₃ in 1,4-dioxane at 110°C for 12 hours under anhydrous conditions .

N-Acylation Yield
Data to verify
One-step 73% (80–88% optimized) vs two-step 64–72%

One-step route may reduce synthetic steps and solvent use.

Sources not provided; optimization conditions reported.

N-acylation piperazine functionalization synthetic methodology

Lipophilicity & Solubility Profile

Computational analysis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate reveals a consensus Log P (octanol-water partition coefficient) of 1.31 , which falls within the optimal range (1-3) for CNS drug candidates, balancing membrane permeability with aqueous solubility. The compound exhibits a calculated aqueous solubility of 6.16 mg/mL (0.0242 mol/L) at 25°C , which is 3- to 5-fold higher than structurally related N-aryl piperazine analogs (e.g., tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate, Log P ~2.8, solubility <2 mg/mL) [1]. The topological polar surface area (TPSA) of 49.85 Ų is well below the 90 Ų threshold for blood-brain barrier penetration, while the fraction of sp³-hybridized carbons (Fsp³ = 0.85) correlates with improved clinical success rates in drug development .

Consensus Log P
Class-level
1.31 vs ~2.8 (4-fluorobenzoyl analog)

Reported lipophilicity may support CNS lead optimization screening.

Computational prediction; experimental validation recommended.

physicochemical properties lipophilicity CNS drug design

Application Scenarios


PARP1 Inhibitor Synthesis

This compound is optimally employed in convergent synthetic routes to PARP1 inhibitors, such as Olaparib and related phthalazinone-based analogs, where the pre-installed cyclopropanecarbonyl moiety eliminates a synthetic step compared to routes starting from N-Boc-piperazine [1]. The Boc-protected piperazine nitrogen can be selectively deprotected under mild acidic conditions (3M HCl/MeOH, 0°C to RT) to reveal a nucleophilic piperazine that can then be coupled with an activated carboxylic acid partner (e.g., phthalazinone-carboxylic acid derivatives) using standard coupling reagents (HBTU, DIEA) in acetonitrile or dimethylacetamide . The quantitative Boc-deprotection yield (100%) ensures minimal purification burden and maximizes throughput in parallel synthesis campaigns.

Olaparib Impurity Reference

As a documented impurity of the FDA-approved PARP inhibitor Olaparib, this compound is essential for analytical method development and quality control testing [1]. Pharmaceutical manufacturers and contract research organizations require certified reference standards of this compound to establish impurity limits, validate HPLC/LC-MS methods, and ensure batch-to-batch consistency in Olaparib active pharmaceutical ingredient (API) production . The compound's characteristic NMR signatures—¹H NMR peaks for tert-butyl protons at ~1.4 ppm, piperazine protons between 3.4-3.8 ppm, and a diagnostic ¹³C carbonyl resonance at ~170 ppm—facilitate its identification and quantification in complex reaction mixtures .

Library Diversification for CNS & Oncology

The balanced physicochemical profile of this compound—consensus Log P of 1.31, TPSA of 49.85 Ų, and aqueous solubility of 6.16 mg/mL—renders it a privileged starting material for the synthesis of compound libraries targeting CNS disorders and oncology [1]. The cyclopropane ring introduces conformational constraint and metabolic stability, while the Boc-protected piperazine serves as a versatile handle for late-stage diversification via nucleophilic substitution or reductive amination . The high Fsp³ value (0.85) correlates with increased probability of clinical success, making this building block particularly attractive for hit-to-lead and lead optimization programs in medicinal chemistry .

Application
Selection Property
Validation Focus
PARP inhibitor synthesis research
Boc-piperazine with pre-installed cyclopropanecarbonyl pharmacophore
Deprotection and coupling efficiency
Olaparib impurity reference standard
Certified identity and purity for analytical methods
HPLC/LC-MS method validation
CNS/oncology library synthesis
Balanced physicochemical and high Fsp³ profile
Hit-to-lead optimization and medicinal chemistry

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